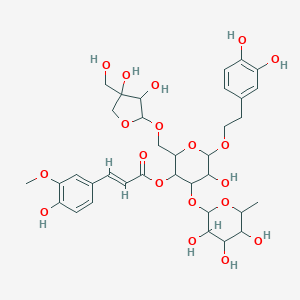

Alyssonoside

カタログ番号 B234015

CAS番号:

142674-76-8

分子量: 770.7 g/mol

InChIキー: BVFLJHVBTFJPHJ-VMPITWQZSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alyssonoside is a natural product that is extracted from the roots of Alyssum homolocarpum, a plant that is commonly found in Iran. This compound has gained significant attention from the scientific community due to its potential therapeutic properties. In

科学的研究の応用

Identification and Isolation

- Alyssonoside, a phenylpropanoid glycoside, was first isolated from the aerial parts of Marrubium alysson along with other glycosides, providing a foundation for understanding its chemical structure and properties (Çalış, Hosny, Khalifa, & Rüedi, 1992).

Biological Activity

- A study identified cis-alyssonoside from Callicarpa nudiflora, demonstrating its inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory properties (Yan, Zhi-xin, Zheng-hong, De-sheng, Huang, Liu, & Li, 2020).

- Alyssonoside, along with other phenylpropanoid glycosides, showed protective effects against free radical-induced impairment of endothelium-dependent relaxation in rat aortic rings, suggesting antioxidant properties (Ismailoglu, Saracoglu, Harput, & Şahin-Erdemli, 2002).

Pharmacognosy

- In the study of Phlomis pungens var. pungens, alyssonoside was isolated along with other glycosides, contributing to the phytochemical understanding of this plant species (Saracoglu, Kojima, Harput, & Ogihara, 1998).

Ethnopharmacology and Traditional Medicine

- Alyssonoside, among other compounds, was identified in Teucrium chamaedrys L., aligning with the botanical classification and supporting its use in traditional medicine, particularly for its potential anti-inflammatory and antioxidative effects (Frezza, Venditti, Matrone, Serafini, Foddai, Bianco, & Serafini, 2018).

Molecular Interactions and Pathway Exploration

- In a study on Callicarpa kwangtungensis, alyssonoside was found to exhibit anti-inflammatory effects in RAW 264.7 macrophages by activating the Keap1/Nrf2/HO-1 pathway, suggesting a molecular basis for its pharmacological actions (Wu, Yang, Huang, Yuan, Lin, Wang, Zhao, Zhou, & Zhu, 2020).

特性

CAS番号 |

142674-76-8 |

|---|---|

製品名 |

Alyssonoside |

分子式 |

C10H21NO3 |

分子量 |

770.7 g/mol |

IUPAC名 |

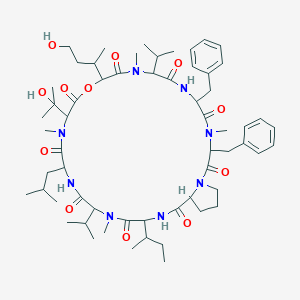

[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O19/c1-16-25(41)26(42)27(43)33(51-16)54-30-28(44)32(48-10-9-18-3-6-19(37)21(39)11-18)52-23(13-49-34-31(45)35(46,14-36)15-50-34)29(30)53-24(40)8-5-17-4-7-20(38)22(12-17)47-2/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+ |

InChIキー |

BVFLJHVBTFJPHJ-VMPITWQZSA-N |

異性体SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

同義語 |

alyssonoside beta-(3,4-dihydroxyphenyl)ethyl-O-(alpha-L-rhamnopyranosyl-(1-3))-O-(beta-D-apiopyranosyl-(1-6))-4-feruloyl-beta-D-glucopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)

![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)